n-propylalanine

Descripción general

Descripción

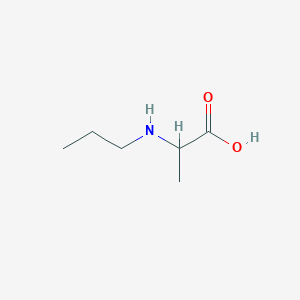

n-propylalanine is a racemic mixture of the amino acid N-Propyl alanine. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is not commonly found in nature but has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

n-propylalanine can be synthesized through several methods. One common method involves the methylation of alanine using iodomethane in a basic solution, followed by the reduction of the resultant product. Another method involves the reaction of sodium cyanide with 2-chloropentanoic acid in a basic solution, followed by reduction.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation and biocatalytic methods. For example, the biobrick approach using recombinant Escherichia coli BL21 (DE3) has been utilized for efficient production . This method involves the co-expression of genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, resulting in high yields of D- and L-alanine.

Análisis De Reacciones Químicas

Types of Reactions

n-propylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

n-propylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein metabolism and as a model compound for amino acid research.

Medicine: Investigated for its potential use in drug development and formulation of novel antibiotics.

Industry: Utilized in the production of artificial sweeteners and other food additives.

Mecanismo De Acción

The mechanism of action of n-propylalanine involves its interaction with various molecular targets and pathways. It is produced from pyruvate by transamination and is involved in sugar and acid metabolism . It also provides energy for muscle tissue, brain, and the central nervous system .

Comparación Con Compuestos Similares

Similar Compounds

Alanine: A non-essential amino acid with a similar structure but without the propyl group.

D-Alanine and L-Alanine: The enantiomers of alanine, which have different biological roles and properties.

Uniqueness

n-propylalanine is unique due to its propyl group, which imparts different chemical and physical properties compared to alanine. This makes it useful in specific industrial and research applications where these properties are advantageous.

Actividad Biológica

N-Propylalanine, also known as 2-(propylamino)propanoic acid, is a chiral amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It exists in both D and L forms, with the L form being the naturally occurring variant found in proteins. This compound has garnered interest in pharmaceutical research due to its potential applications in drug synthesis and biological studies. This article delves into the biological activity of this compound, focusing on its metabolic roles, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C6H13NO2

- Molecular Weight : 131.17 g/mol

- Chirality : Exists as D and L isomers; the L form is biologically relevant.

Metabolic Pathways

This compound plays a significant role in various metabolic pathways, particularly in the synthesis of neurotransmitters and hormones. It can be metabolized into propionic acid and alanine, contributing to energy production and metabolic regulation. Research indicates that this compound may enhance cognitive functions, although more extensive studies are required to substantiate these claims.

Metabolism Overview

- Conversion : this compound → Propionic Acid + Alanine

- Implications : Involved in energy metabolism and neurotransmitter synthesis.

Biological Activity and Mechanisms

This compound's unique propyl side chain differentiates it from simpler amino acids like alanine, providing distinct properties that make it valuable for specific applications in research and industry. Studies have shown that it may influence neurotransmitter systems, potentially affecting mood and cognitive processes.

Interaction with Neurotransmitter Systems

Research suggests that this compound may interact with various enzymes and receptors involved in metabolic pathways. Its binding capabilities with neurotransmitter systems could lead to enhanced cognitive functions or mood regulation.

Case Studies and Research Findings

-

Cognitive Enhancement Potential

- A study indicated that this compound might have cognitive enhancement properties through its effects on neurotransmitter systems. However, further research is necessary to confirm these findings and elucidate the underlying mechanisms .

- Binding Studies

-

Comparative Studies

- Comparative studies with other amino acids highlighted this compound's unique structural features that may contribute to its biological activity. For instance, its propyl side chain offers distinct binding characteristics compared to simpler amino acids .

Applications in Pharmaceutical Research

This compound has potential applications in drug development due to its ability to modulate biological pathways associated with neurotransmission. Its structural similarities to other amino acids make it a candidate for designing novel therapeutics targeting cognitive functions or mood regulation.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alanine | C3H7NO2 | Naturally occurring amino acid; simpler structure |

| N,N-Di-n-propyl-L-alanine | C9H19NO2 | Contains two propyl groups; used as a surfactant |

| D-Alanine | C3H7NO2 | Isomer of alanine; involved in bacterial cell wall synthesis |

| L-Valine | C5H11NO2 | Branched-chain amino acid; essential for humans |

Propiedades

IUPAC Name |

2-(propylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMBUCRNZURQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901479 | |

| Record name | NoName_601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138062-69-8 | |

| Record name | N-Propyl alanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PROPYL ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.